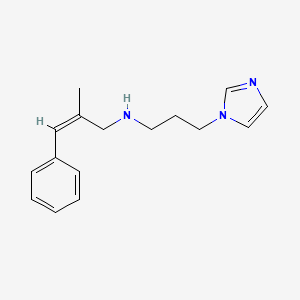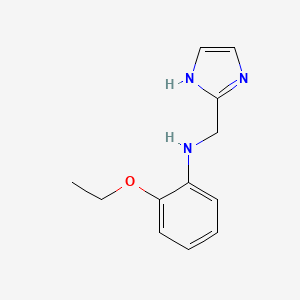![molecular formula C12H13N3O4S B7588369 N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide, also known as NSC 319726, is a synthetic compound that has been widely used in scientific research. It is a member of the oxazole family and belongs to the class of sulfonamide compounds. NSC 319726 has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation.
Mechanism of Action
The exact mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes such as carbonic anhydrases and matrix metalloproteinases. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation and cancer.
Biochemical and Physiological Effects
This compound 319726 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which are enzymes that play a role in regulating acid-base balance in the body. This compound 319726 has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and cancer progression. Moreover, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Moreover, it has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to the use of this compound 319726 in lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. Moreover, its exact mechanism of action is not fully understood, which may limit its use in certain studies.
Future Directions
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has several potential future directions for scientific research. It may be further studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Moreover, its exact mechanism of action may be further elucidated to better understand its potential therapeutic effects. Furthermore, the synthesis of this compound 319726 may be optimized to improve its purity and solubility in water for better use in lab experiments.
Synthesis Methods
The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 involves the reaction between 4-aminobenzenesulfonamide and 2-bromoethyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction leads to the formation of N-[2-(4-sulfamoylphenyl)ethyl]-2-oxazoline, which is then hydrolyzed to this compound 319726 by treatment with sodium hydroxide. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Scientific Research Applications
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide 319726 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound 319726 has also been studied for its anti-inflammatory and antioxidant properties. Moreover, it has been shown to have potential therapeutic effects in diabetes by improving glucose tolerance and insulin sensitivity.
properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c13-20(17,18)10-3-1-9(2-4-10)5-7-14-12(16)11-6-8-19-15-11/h1-4,6,8H,5,7H2,(H,14,16)(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVONNQLVPOIDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=NOC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)

![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)
![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)
![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)


![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)

